Direct Target Engagement and Cellular Activity Data Are Missing for This Compound
No primary research paper, patent, or authoritative database containing biochemical IC50, Kd, or cellular activity data for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone could be identified in the public domain. A structurally distinct but topologically related pyrazolone compound, 5a (bearing a benzyloxy-indole rather than a benzyloxy-pyrazole and an indoline-methanone), demonstrated an ALK enzyme IC50 of 23 nM and a Karpas-299 cellular IC50 of 650 nM, while its ethoxy analog (compound 1) showed ALK IC50 of 47 nM and cellular IC50 of 300 nM. [1] However, this cross-series comparison is of limited value because the core heterocycle, substitution vectors, and likely binding modes differ substantially from the target compound. No direct head-to-head data between the target compound and any named comparator exist.
| Evidence Dimension | ALK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 5a (pyrazolone-ALK inhibitor): ALK IC50 = 23 nM [1] |
| Quantified Difference | Cannot be calculated; target compound lacks data |
| Conditions | ALK kinase biochemical assay (Tripathy et al., 2011) |
Why This Matters
Without target engagement data, a procurement scientist cannot determine whether this compound is active against its intended target, let alone whether it offers any advantage over known reference inhibitors.
- [1] Tripathy, R., McHugh, R. J., Ghose, A. K., Ott, G. R., Angeles, T. S., Albom, M. S., ... & Dorsey, B. D. (2011). Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: Control of selectivity by a benzyloxy group. Bioorganic & Medicinal Chemistry Letters, 21(24), 7261–7264. https://doi.org/10.1016/j.bmcl.2011.10.055 View Source
